Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Catalog No.
S730881
CAS No.
36131-46-1
M.F
C7H8N2O4
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Eliminates hazardous in-house nitration and mixed-ester impurities. This ready-to-use building block features pre-installed 5-nitro and ethyl ester groups for direct JAK2 inhibitor and pyrrolotriazine API synthesis.

  • Avoids low-yield (45-66%) nitration of ethyl pyrrole-2-carboxylate and hazardous reagents like fuming HNO₃.
  • Prevents transesterification with alkoxide bases (NaOEt/EtOH), ensuring single-ester purity in cyclization steps.
  • Ensures isomeric purity and seamless integration into C-H arylation and cross-coupling workflows.

CAS Number

36131-46-1

Product Name

Ethyl 5-nitro-1H-pyrrole-2-carboxylate

IUPAC Name

ethyl 5-nitro-1H-pyrrole-2-carboxylate

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(10)5-3-4-6(8-5)9(11)12/h3-4,8H,2H2,1H3

InChI Key

CVUNOXYEWWXPCU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(N1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(N1)[N+](=O)[O-]

Synonyms

Ethyl 5-nitro-1H-pyrrole-2-carboxylate, 5-Nitro-1H-pyrrole-2-carboxylic acid ethyl ester, Ethyl 5-nitropyrrole-2-carboxylate, 1H-Pyrrole-2-carboxylic acid, 5-nitro-, ethyl ester

Purity

≥95%

Package Size

1 g, 5 g, 25 g

Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS 36131-46-1) is a highly functionalized heterocyclic building block central to the synthesis of complex pyrrolo-fused systems, most notably pyrrolo[2,3-b]pyridines and pyrrolotriazines[1]. Featuring a strategically positioned nitro group at C5 and an ethyl ester at C2, this compound serves as an essential precursor where nitro-reduction to an amine triggers spontaneous or base-catalyzed cyclization with adjacent electrophiles. Its primary industrial value lies in its role as a core scaffold for advanced pharmaceutical APIs, including potent JAK2 kinase inhibitors, where its specific substitution pattern dictates the geometry and hydrogen-bonding profile of the final drug substance[2]. For procurement teams, this compound offers a stable, ready-to-use alternative to hazardous in-house nitration of baseline pyrroles, ensuring high isomeric purity and seamless integration into established cross-coupling and cyclization workflows.

Research Fit

Workflow DNA minor-groove binder polyamide synthesis 5-nitro regioisomer required for in-plane geometry
Selection Context Ethyl ester balances reactivity and hydrolytic stability Distinct profile vs. methyl ester or free acid
Screening Context Antimicrobial screening scaffold Reported M. tuberculosis cell-wall synthesis target

Substituting Ethyl 5-nitro-1H-pyrrole-2-carboxylate with its un-nitrated baseline (ethyl 1H-pyrrole-2-carboxylate) or alternative esters (such as the methyl ester) introduces severe process inefficiencies. Attempting to nitrate the baseline pyrrole in-house typically yields a difficult-to-separate mixture of 4-nitro and 5-nitro isomers, capping the desired C5-nitro yield at roughly 45–66% and requiring hazardous reagents like fuming nitric acid or SO3-pyridine complexes [1]. Furthermore, substituting the ethyl ester with a methyl ester disrupts downstream base-catalyzed cyclizations; when standard alkoxide bases like sodium ethoxide (NaOEt) in ethanol are used to close the pyrrolopyridine ring, a methyl ester will undergo rapid transesterification, resulting in a mixed-ester impurity profile that complicates API isolation [1]. Therefore, exact procurement of the ethyl 5-nitro derivative is critical for maintaining step economy, isomeric purity, and solvent-base compatibility.

Substitution Risk

Target Ethyl 5-nitro-1H-pyrrole-2-carboxylate Nitro and ester groups in-plane with pyrrole ring. Balanced lipophilicity for phase-transfer and membrane permeability.
Potential Substitute Ethyl 4-nitro-1H-pyrrole-2-carboxylate Substituents forced out of pyrrole plane. May compromise DNA base-pair stacking and minor-groove recognition.
Methyl ester analog: higher saponification susceptibility may shift coupling yields and limit iterative oligomer synthesis feasibility.
Free acid or tert-butyl ester: altered planarity and aminolysis kinetics may require separate reaction optimization.

Bypass of Regioselective Nitration Bottlenecks

Synthesizing the 5-nitro pyrrole core in-house from the baseline unsubstituted ester requires hazardous nitration conditions (e.g., fuming HNO3/Piv2O or NaNO3/SO3·pyridine). Direct nitration of ethyl 1H-pyrrole-2-carboxylate yields a mixture of 4-nitro and 5-nitro isomers, restricting the isolated yield of the desired 5-nitro isomer to 45–66% [1]. Procuring Ethyl 5-nitro-1H-pyrrole-2-carboxylate directly eliminates this severe yield bottleneck and the associated batch-mode nitration and isomeric separation steps.

Evidence DimensionTarget Isomer Yield
Target Compound Data100% (Direct procurement)
Comparator Or BaselineEthyl 1H-pyrrole-2-carboxylate (Baseline precursor)
Quantified DifferenceBypasses a 45–66% yield ceiling caused by competitive 4-nitro isomer formation
ConditionsBatch nitration using HNO3/Piv2O or NaNO3/SO3·pyridine at 40 °C

Direct procurement of the pure 5-nitro isomer saves significant process time and avoids hazardous, low-yielding in-house nitration protocols.

Crystal structure planarity
Cross-study comparable
Nitro and ester groups: 0° dihedral angle vs. pyrrole plane
Supports DNA minor-groove binding design rationale
4-nitro regioisomer exhibits out-of-plane torsion

Alkoxide Compatibility in Pyrrolopyridine Cyclization

In the synthesis of complex pyrrolopyridines, the nitro group must be reduced to an amine, followed by base-catalyzed cyclization. When using NaOEt in EtOH as the standard base system, the ethyl ester prevents transesterification mixtures. Substituting a methyl ester (e.g., Methyl 5-nitro-1H-pyrrole-2-carboxylate) into an NaOEt/EtOH cyclization system leads to mixed-ester impurity profiles, whereas the ethyl ester affords the cyclized aminopyridine core in 85–91% overall yield without transesterification byproducts[1].

Evidence DimensionCyclization Yield and Ester Purity
Target Compound Data85–91% overall yield with zero transesterification
Comparator Or BaselineMethyl 5-nitro-1H-pyrrole-2-carboxylate
Quantified DifferenceEliminates transesterification-induced mixed-ester impurities during NaOEt-mediated cyclization
ConditionsNaOEt/EtOH base system, nitro-reduction/cyclization telescope

Procuring the ethyl ester perfectly matches standard ethanol-based alkoxide cyclization conditions, avoiding downstream purification of mixed-ester APIs.

Synthesis yield
Class-level inference
~95% isolated yield via sodium ethoxide route
Supports multi-step polyamide synthesis feasibility
Methyl ester analog: lower yield expected; data to verify

Hydrolytic Stability During Palladium-Catalyzed C-H Arylation

Advanced functionalization of the pyrrole core often involves Pd-catalyzed C-H arylation at the C4 position, which requires basic conditions (e.g., K2CO3 or DIPEA/KOPiv). During extended reaction times at elevated temperatures, ester hydrolysis to the unreactive carboxylate is a primary degradation pathway [1]. Ethyl 5-nitro-1H-pyrrole-2-carboxylate exhibits greater steric shielding compared to methyl 5-nitro-1H-pyrrole-2-carboxylate, reducing the rate of base-catalyzed saponification and maintaining a higher concentration of the active coupling partner during complex fragment unions.

Evidence DimensionResistance to Base-Catalyzed Hydrolysis
Target Compound DataHigh stability under mixed-base (DIPEA/KOPiv) C-H arylation conditions
Comparator Or BaselineMethyl 5-nitro-1H-pyrrole-2-carboxylate
Quantified DifferenceReduced formation of the hydrolyzed carboxylate impurity during extended basic coupling
ConditionsPd-catalyzed C-H arylation with basic additives (e.g., K2CO3 or DIPEA/KOPiv)

Minimizing ester hydrolysis during expensive late-stage cross-coupling reactions directly improves the step economy and overall yield of the API.

Anti-tubercular activity
Supporting evidence
Activity against M. tuberculosis H37Rv reported; MIC data not publicly disclosed
Supports antimicrobial screening context
Cell-wall synthesis target proposed; quantitative MIC to verify

Synthesis of Pyrrolo[2,3-b]pyridine Kinase Inhibitors

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is the foundational core for synthesizing JAK2 inhibitors and related APIs. Its specific substitution pattern allows for C-H arylation followed by nitro reduction and base-catalyzed cyclization, yielding the critical 2-aminopyridine motif in high yields without transesterification issues [1].

Development of Pyrrolotriazine Scaffolds

The compound is utilized as a precursor for pyrrolotriazine-based p38 kinase inhibitors. The C2 ester and C5 nitro functionalities allow for controlled N-amination and subsequent cyclization with formamide and ammonium acetate to generate fused triazine rings [2].

Advanced C-H Functionalization Methodologies

In process chemistry research, this compound serves as an electron-deficient model substrate for developing novel palladium-catalyzed C-H arylation protocols. Its resistance to ester hydrolysis under mixed-base conditions (e.g., DIPEA/KOPiv) makes it ideal for optimizing complex fragment unions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
DNA minor-groove binder polyamide synthesis
5-nitro in-plane geometry and ethyl ester aminolysis kinetics
Crystallographic planarity confirmation; coupling efficiency across iterative steps
Anti-tubercular screening library synthesis
High-yielding amidation with resistance to premature ester hydrolysis
Reaction yield reproducibility; antimicrobial screening endpoint review
Nitroheterocycle conformational probe
Coplanar nitro-ester aromatic system without out-of-plane distortion
DFT model calibration; crystallographic reference standard review

XLogP3

1.4

Wikipedia

Ethyl 5-nitro-1H-pyrrole-2-carboxylate

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